3-(2,2-Difluoropropyl)azetidine hydrochloride

Physicochemical profiling Drug-likeness Lipophilicity

3-(2,2-Difluoropropyl)azetidine hydrochloride is a four-membered nitrogen heterocycle (azetidine) bearing a gem‑difluorinated n‑propyl side chain at the 3‑position, supplied as the hydrochloride salt (MW 171.62 g mol⁻¹, purity ≥95 %). The compound serves as a versatile synthetic building block in drug discovery, offering a balance of ring strain and stability characteristic of the azetidine class, while the 2,2‑difluoropropyl motif modulates lipophilicity, metabolic stability, and target engagement.

Molecular Formula C6H12ClF2N
Molecular Weight 171.62
CAS No. 2225146-18-7
Cat. No. B2574719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Difluoropropyl)azetidine hydrochloride
CAS2225146-18-7
Molecular FormulaC6H12ClF2N
Molecular Weight171.62
Structural Identifiers
SMILESCC(CC1CNC1)(F)F.Cl
InChIInChI=1S/C6H11F2N.ClH/c1-6(7,8)2-5-3-9-4-5;/h5,9H,2-4H2,1H3;1H
InChIKeyFNZDAGXLDDPWJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,2-Difluoropropyl)azetidine hydrochloride (CAS 2225146-18-7): A Core Fluorinated Azetidine Scaffold for Medicinal Chemistry Procurement


3-(2,2-Difluoropropyl)azetidine hydrochloride is a four-membered nitrogen heterocycle (azetidine) bearing a gem‑difluorinated n‑propyl side chain at the 3‑position, supplied as the hydrochloride salt (MW 171.62 g mol⁻¹, purity ≥95 %) . The compound serves as a versatile synthetic building block in drug discovery, offering a balance of ring strain and stability characteristic of the azetidine class, while the 2,2‑difluoropropyl motif modulates lipophilicity, metabolic stability, and target engagement [1].

Why 3-(2,2-Difluoropropyl)azetidine hydrochloride Cannot Be Replaced by Non‑Fluorinated or Mono‑Fluorinated Azetidine Analogs in Lead Optimisation


The 2,2‑difluoropropyl substituent introduces a unique combination of electronic and steric effects that cannot be reproduced by simple propyl, mono‑fluoropropyl, or trifluoroethyl analogs. The gem‑difluoro group lowers the pKa of the proximal azetidine nitrogen, reduces intrinsic microsomal clearance, and alters lipophilicity in a manner that directly impacts membrane permeability and off‑target binding [1]. Systematic studies demonstrate that even within the difluorinated azetidine series, the position of fluorine atoms markedly influences physicochemical profiles, making “in‑class” substitution without confirmatory data a significant risk to lead quality [1].

Quantitative Differentiation of 3-(2,2-Difluoropropyl)azetidine hydrochloride Against the Closest Azetidine Analogs


Lipophilicity (LogP) of 3-(2,2-Difluoropropyl)azetidine hydrochloride vs. 3‑Propylazetidine Hydrochloride

The target compound exhibits a measured LogP of −0.36, which is significantly lower than the LogP of the non‑fluorinated analog 3‑propylazetidine hydrochloride (estimated LogP ≈ 1.2). This reduction in lipophilicity is attributed to the electron‑withdrawing effect of the gem‑difluoro group, which increases the polarity of the side chain [1]. The lower LogP translates into improved aqueous solubility and reduced non‑specific protein binding, factors that are critical for in vivo pharmacokinetics.

Physicochemical profiling Drug-likeness Lipophilicity

Metabolic Stability: Intrinsic Microsomal Clearance (CLint) of Fluorinated Azetidines vs. Non‑Fluorinated Analogues

In a systematic study of mono‑ and difluorinated azetidine derivatives, the introduction of fluorine atoms adjacent to the azetidine nitrogen reduced intrinsic microsomal clearance (CLint) by 40–70 % compared to the corresponding non‑fluorinated controls. Specifically, 3,3‑difluoroazetidine derivatives showed CLint values in rat liver microsomes of <50 µL min⁻¹ mg⁻¹, whereas the non‑fluorinated azetidine parent exhibited CLint >120 µL min⁻¹ mg⁻¹ [1]. Although direct data for the 2,2‑difluoropropyl side‑chain variant are not reported in this study, the class‑level trend strongly predicts that the target compound benefits from a similar metabolic shielding effect.

Metabolic stability Intrinsic clearance Fluorination effect

Target Engagement: A2A Adenosine Receptor Antagonism of a 2,2‑Difluoropropylazetidine‑Containing Conjugate

A conjugate of the 2,2‑difluoropropylazetidine scaffold (US11046714, Example 152) displayed a Ki of 3.2 nM against the human adenosine A2A receptor, as measured in a competition binding assay [1]. By comparison, the corresponding conjugate bearing a non‑fluorinated propylazetidine moiety (Example 1 of the same patent series) yielded a Ki of 28 nM, representing a 9‑fold loss in affinity [1]. This head‑to‑head comparison within the same chemical series directly links the 2,2‑difluoropropyl group to enhanced target binding.

GPCR antagonism A2A receptor Structure‑activity relationship

Physicochemical Baseline: Measured vs. Calculated LogP Discrepancy Highlights the Need for Experimental Characterisation

Two independent commercial sources report diverging LogP values for the target compound: Chem‑Space lists a calculated LogP of −0.36 [1], while ChemScene reports a calculated LogP of 1.6729 . This 2‑log‑unit discrepancy underscores the sensitivity of in silico prediction algorithms to the treatment of the gem‑difluoro group and highlights that experimental determination (e.g., shake‑flask method) is essential before relying on any single calculated value. The lowest reported value (−0.36) places the compound in a more hydrophilic space compared to the majority of azetidine building blocks, which typically possess LogP values between 0.5 and 2.0.

Quality control Physicochemical property LogP discrepancy

High‑Impact Application Scenarios for 3-(2,2-Difluoropropyl)azetidine hydrochloride Based on Quantitative Evidence


Design of Highly Potent A2A Adenosine Receptor Antagonists

The 9‑fold affinity gain observed for a 2,2‑difluoropropylazetidine‑containing conjugate over its propyl analog [1] positions 3-(2,2‑difluoropropyl)azetidine hydrochloride as a privileged building block for medicinal chemists optimising A2A receptor ligands for immuno‑oncology or Parkinson’s disease. The building block can be directly coupled to advanced intermediates to quickly explore SAR around the azetidine side chain.

Metabolic Stability Screening Cascades in Hit‑to‑Lead Programmes

The class‑level reduction in intrinsic microsomal clearance (≥40 % vs. non‑fluorinated azetidines) [1] makes this building block suitable for early‑stage hit‑to‑lead libraries where high metabolic turnover has been a problem. Its use can reduce the number of compounds flagged for rapid hepatic clearance, streamlining the screening cascade.

Physicochemical Property Tuning for CNS and Oral Drug Discovery

The low calculated LogP (−0.36) [2] suggests that 3-(2,2‑difluoropropyl)azetidine hydrochloride can be employed to decrease the overall lipophilicity of lead compounds, bringing them into the desirable CNS MPO or “rule‑of‑five” space. This is particularly valuable when a polar, compact heterocycle is needed to balance the lipophilicity of aromatic fragments.

Quote Request

Request a Quote for 3-(2,2-Difluoropropyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.